3-Amino-3-(3-methylphenyl)propanamide
Description
3-Amino-3-(3-methylphenyl)propanamide (CAS: 1664-53-5) is an aromatic propanamide derivative with the molecular formula C₉H₁₂N₂O and a molar mass of 164.2 g/mol . Structurally, it consists of a propanamide backbone substituted with a 3-methylphenyl group at the β-position and an amino group at the α-position (Figure 1). This compound is of industrial and pharmaceutical interest, as evidenced by its inclusion in market analyses projecting production capacity and profitability trends through 2025 .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-3-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H2,12,13) |
InChI Key |
RPNUYMZPAGIRJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-3-(3-methylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced to 3-methylphenethylamine, which is subsequently acylated with acryloyl chloride to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-3-(3-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Scientific Research Applications
The applications of 3-Amino-3-(3-methylphenyl)propanamide are varied, with a focus on pharmaceutical research, neuroscience, and drug development . It is important to note that while this compound and (S)-3-Amino-3-(3-methylphenyl)propionic acid share similar applications in research, they are distinct compounds . this compound (C10H14N2O) is an amide, while (S)-3-Amino-3-(3-methylphenyl)propionic acid (C10H13NO2) is a propionic acid .
Scientific Research Applications
This compound is used in several key areas of scientific research:
- Neuroscience Research This compound is a tool for studying neurotransmitter systems, particularly to understand the roles of amino acids in synaptic transmission and neuropharmacology .
- Drug Development It is explored for its potential in developing new therapeutic agents targeting various neurological disorders, thus offering a basis for innovative treatments .
- Biochemical Assays The compound is used in assays to evaluate enzyme activity and receptor interactions, assisting researchers in drug screening and discovery processes .
- CETP Inhibition 3-(N, N-disubstituted amino) propionamide derivatives, related to this compound, exhibit good Cholesteryl Ester Transfer Protein (CETP) inhibitory activity in vitro, suggesting potential for development into novel medications for treating cardiovascular diseases .
Examples of related research
- Detection of β-alanyl aminopeptidase: A novel analytical method has been developed using a substrate (3-amino-N-(3-fluorophenyl)propanamide) that interacts with β-alanyl aminopeptidase to generate 3-fluoroaniline, useful for detecting pathogens in cystic fibrosis patients .
- Inhibitors of LSD1: Low molecular weight amidoximes have been identified as inhibitors of recombinant LSD1, producing changes in methylation .
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
- NMR Profiles: The target compound’s ¹H NMR data are unreported, but analogs like Compound 24 (3-Amino-3-(hydroxyimino)-N-[2-(ethyl)phenyl]propanamide) show distinct shifts at δ 9.43 (s, 1H, NH) and δ 2.58 (q, J = 7.6 Hz, CH₂CH₃) . Fluorinated derivatives (e.g., ) exhibit ¹⁹F NMR signals between δ -110 to -150 ppm, reflecting electronic environments.
Mass Spectrometry :
Thermal Stability
- Amidoximes (e.g., Compound 23, m.p. 324–325°C ) exhibit higher thermal stability than sulfanyl-linked analogs (m.p. 134–178°C ), likely due to strong intermolecular hydrogen bonds.
Biological Activity
3-Amino-3-(3-methylphenyl)propanamide is an organic compound with notable biological activities, primarily due to its structural characteristics that facilitate interactions with various biological targets. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄N₂O
- Molecular Weight : Approximately 178.23 g/mol
- Functional Groups : The compound features an amide functional group and a propanamide backbone, which are crucial for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves straightforward organic reactions, including:
- Reagents : Common reagents include acids like hydrochloric acid and bases such as sodium hydroxide.
- Methods : Typical methods involve nucleophilic substitution and condensation reactions to form the amide bond.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound can interact with specific enzymes or receptors, leading to antimicrobial effects. For example, it has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 2.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These values indicate that the compound possesses moderate antibacterial properties, particularly against Gram-negative bacteria .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using tumor cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results suggest that while the compound exhibits some cytotoxic effects, it also shows low toxicity towards normal cell lines, indicating a potential therapeutic window.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | >100 |
| PC3 | >100 |
These findings suggest that further optimization could enhance its selectivity for cancer cells while minimizing effects on normal cells .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Mu Opioid Receptor : Some derivatives of this compound have been shown to bind with high affinity to mu opioid receptors, indicating potential analgesic properties .
- Enzyme Interactions : The compound may also act as a substrate or inhibitor for certain enzymes, which can lead to the production of detectable volatile organic compounds in diagnostic assays for conditions like cystic fibrosis .
Case Studies and Applications
- Cystic Fibrosis Diagnostics : A study demonstrated the use of a derivative of this compound in detecting Pseudomonas aeruginosa in sputum samples from cystic fibrosis patients. The assay showed a high negative predictive value, making it a promising tool for early diagnosis .
- Cancer Therapeutics : Research into the cytotoxic effects of this compound on cancer cell lines suggests its potential as a lead compound for developing new anticancer agents. Further studies are necessary to elucidate its full therapeutic potential .
Q & A
Q. How can the synthesis of 3-Amino-3-(3-methylphenyl)propanamide be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate solvents, catalysts, and reaction conditions. Evidence from analogous compounds (e.g., 2-Amino-2-methyl-3-phenylpropanamide) suggests using dichloromethane as a solvent and triethylamine as a catalyst for amide bond formation . Key variables include:
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Enhances reaction homogeneity |
| Catalyst | Triethylamine | Facilitates nucleophilic attack |
| Temperature | 0–25°C | Minimizes side reactions |
| Reaction Time | 4–6 hours | Ensures completion |
Pilot-scale experiments with controlled pH and inert atmospheres (e.g., nitrogen) are recommended to replicate industrial-scale purity standards .
Q. What spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl and phenyl groups) and amino/amide proton environments .
- IR Spectroscopy : Confirms NH (≈3300 cm) and amide C=O (≈1650 cm) functional groups .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating synthetic accuracy (see analogous structures in ).
- HPLC/MS : Ensures purity (>98%) and molecular weight verification (178.23 g/mol) .
Q. What are the potential biological targets or mechanisms of action for this compound?
- Methodological Answer : Preliminary studies on related compounds suggest roles in enzyme inhibition (e.g., proteases) or receptor modulation (e.g., GPCRs) due to the amino-amide motif . To identify targets:
- Conduct in vitro assays (e.g., fluorescence polarization for binding affinity).
- Use molecular docking simulations to predict interactions with protein active sites .
- Compare bioactivity profiles with structurally similar compounds (e.g., 3-Amino-3-phenylpropanamide) to infer mechanistic pathways .
Advanced Research Questions
Q. How can discrepancies in reaction yields or spectroscopic data be systematically analyzed?
- Methodological Answer : Contradictions often arise from impurities, stereochemical variations, or instrumentation errors. Follow this protocol:
Replicate Experiments : Ensure consistency in solvent purity and catalyst ratios .
Cross-Validate Techniques : Compare NMR data with X-ray results to resolve stereochemical ambiguities .
Byproduct Analysis : Use LC-MS to identify undesired products (e.g., oxidized or dimerized derivatives) .
Statistical Modeling : Apply ANOVA to assess variable significance (e.g., temperature vs. yield) .
Q. What computational modeling approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for amide bond formation or substituent effects on electronic density .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects) .
- Retrosynthetic Analysis : Use software like ChemAxon to propose feasible synthetic pathways and evaluate stepwise efficiency .
Q. How does the methyl group at the 3-position influence the compound’s chemical stability compared to non-methylated analogs?
- Methodological Answer : The methyl group enhances steric hindrance, reducing susceptibility to nucleophilic attack. Comparative studies show:
| Property | 3-Methyl Derivative | Non-Methyl Analog |
|---|---|---|
| Hydrolytic Stability | Higher (due to steric protection) | Lower |
| Solubility | Reduced in polar solvents | Increased |
| Thermal Degradation | Slower above 150°C | Faster |
Experimental validation via thermogravimetric analysis (TGA) and kinetic studies is recommended .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (H333 precaution) .
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
- Emergency Measures : Immediate rinsing with water for spills and medical consultation for exposure .
Comparative Analysis
Q. How does this compound compare to similar amino-propanamide derivatives in synthetic applications?
- Methodological Answer :
| Compound | Key Structural Difference | Reactivity/Application |
|---|---|---|
| 3-Amino-3-phenylpropanamide | Lacks methyl group | Lower steric hindrance |
| 2-Amino-2-methyl-3-phenylpropanamide | Methyl at C2 | Altered regioselectivity in reactions |
| 3-(Trifluoromethyl) analogs | CF substituent | Enhanced metabolic stability |
The 3-methylphenyl group in the target compound improves lipophilicity, making it preferable for CNS-targeted drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
